molecular formula C9H15NO2 B13090379 (Z)-Ethyl 2-(piperidin-2-ylidene)acetate

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate

Cat. No.: B13090379
M. Wt: 169.22 g/mol
InChI Key: VTIIQRXRYKVQEA-FPLPWBNLSA-N
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Description

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate is an organic compound with the molecular formula C10H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate typically involves the reaction of piperidine with ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 2-(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperidin-2-ylidene)acetate: Similar in structure but with a methyl group instead of an ethyl group.

    Piperidin-2-ylidene-acetic acid methyl ester: Another derivative with a similar core structure.

Uniqueness

(Z)-Ethyl 2-(piperidin-2-ylidene)acetate is unique due to its specific ethyl group, which can influence its reactivity and biological activity compared to its methyl analogs. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (2Z)-2-piperidin-2-ylideneacetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3/b8-7-

InChI Key

VTIIQRXRYKVQEA-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCCN1

Canonical SMILES

CCOC(=O)C=C1CCCCN1

Origin of Product

United States

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